molecular formula C9H22Cl2N2 B11876911 2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride

2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride

Cat. No.: B11876911
M. Wt: 229.19 g/mol
InChI Key: MDTQVPGWQOLNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C9H20N2·2HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride typically involves the alkylation of piperidine derivatives. One common method is the reaction of 1-ethylpiperidine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions usually involve:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: 1-ethylpiperidine, ethylene oxide, hydrochloric acid

    Reaction Conditions: Controlled temperature and pressure

    Purification: Crystallization and filtration to obtain the pure dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)ethanamine
  • 2-(1-Isopropylpiperidin-4-yl)ethanamine
  • 2-(4-Ethylpiperidin-1-yl)ethanamine

Uniqueness

2-(1-Ethylpiperidin-4-yl)ethanamine dihydrochloride is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications.

Properties

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.19 g/mol

IUPAC Name

2-(1-ethylpiperidin-4-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H20N2.2ClH/c1-2-11-7-4-9(3-6-10)5-8-11;;/h9H,2-8,10H2,1H3;2*1H

InChI Key

MDTQVPGWQOLNRR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)CCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.